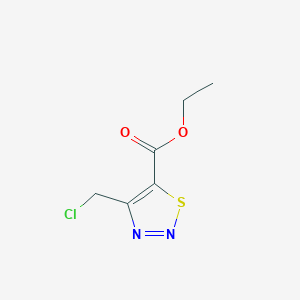

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. Thiadiazoles and their derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents and catalysts to achieve the desired regioselectivity and yields. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which share a similar core structure to the compound of interest, have been synthesized using ultrasound irradiation to significantly reduce reaction times and improve yields . Another related compound, ethyl 1,3-thiazole-5-carboxylates, was synthesized from 2-chloro-1,3-dicarbonyl compounds in a one-pot synthesis using an ionic liquid, showcasing the versatility of synthetic methods for thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using crystallographic data, which provides insights into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined and found to form hydrogen-bonded dimers through N—H⋯N and N—H⋯O interactions . Such structural information is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, leading to a wide range of products. An unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was studied, which proceeded through an ANRORC rearrangement followed by N-formylation, demonstrating the complex reactivity of these molecules . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into different substituted pyridine derivatives have also been reported, highlighting the synthetic utility of thiadiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylate esters, amino groups, and substituents on the thiadiazole ring can affect properties like solubility, melting point, and reactivity. The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, for example, involved cyclization of a thioamide with 2-chloroacetoacetate, and the product's properties were characterized by IR, ^1H NMR, and MS spectra . These analytical techniques are essential for determining the identity and purity of synthesized compounds.

Wissenschaftliche Forschungsanwendungen

Unusual Reduction and Ring Enlargement

- Miyawaki et al. (2004) reported an unusual reduction of ethyl 1,2,3-thiadiazole-4-carboxylate that involves dimeric ring enlargement with a sulfur addition, resulting in dimethyl 1,2,5-trithiepan-4,6-dicarboxylates (Miyawaki, Suzuki, & Morikawa, 2004).

Synthesis of Novel Derivatives

- Looker and Wilson (1965) synthesized novel 1,2,3-thiadiazole-4-carboxylic acid derivatives, exploring their potential as antineoplastic agents (Looker & Wilson, 1965).

Reactions with Selected Bases

- Remizov, Pevzner, and Petrov (2019) studied the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with various bases, demonstrating transformations such as ring opening and formation of thioamides (Remizov, Pevzner, & Petrov, 2019).

Spontaneous Ring Transformation

- L'abbé, Deketele, and Dekerk (1982) observed a spontaneous ring transformation in the reaction of 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide, forming ethyl α-thiatriazolyldiazoacetate (L'abbé, Deketele, & Dekerk, 1982).

Auxin Activities of Acylamides

- Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds, exploring their auxin activities and other biological properties (Yue, Mu, Zhang-Qi, Z., & Lv, 2010).

Synthesis of Heterocyclic Compounds

- Vysokova et al. (2017) proposed a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, providing substrates for further study of biological activity (Vysokova et al., 2017).

Wirkmechanismus

Target of Action

Compounds of the thiadiazole class are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

The mode of action of Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate is likely to involve nucleophilic substitution reactions at the chloromethyl position . The compound may undergo an SN1 or SN2 pathway, depending on the nature of the nucleophile and the reaction conditions .

Biochemical Pathways

For instance, if the compound targets an enzyme, it could alter the metabolic pathway associated with that enzyme .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .

Result of Action

The molecular and cellular effects of Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate’s action would depend on its specific targets and the nature of its interaction with these targets. For example, if the compound inhibits an enzyme, it could lead to decreased production of the enzyme’s product, affecting cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-(chloromethyl)thiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-4(3-7)8-9-12-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBYNFARGMFNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B3017087.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)